CuAAC Reaction Kinetics of Propargyl Group: 26-Fold Rate Advantage Over DIBO-Mediated SPAAC in Surface Functionalization
The propargyl moiety in Azido-PEG2-propargyl undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a pseudo-first-order rate constant of 2.0 × 10⁻² s⁻¹ when conjugated to an azide-functionalized dye on an alkyne-derivatized polymer brush surface. This rate significantly exceeds that of strain-promoted alkyne-azide cycloaddition (SPAAC) using either ADIBO (4.4 × 10⁻³ s⁻¹) or DIBO (7.7 × 10⁻⁴ s⁻¹) under identical surface-bound conditions [1].
| Evidence Dimension | Pseudo-first-order rate constant for alkyne-azide cycloaddition (surface-bound polymer brush functionalization) |
|---|---|
| Target Compound Data | 2.0 × 10⁻² s⁻¹ (CuAAC with propargyl group) |
| Comparator Or Baseline | ADIBO (SPAAC): 4.4 × 10⁻³ s⁻¹; DIBO (SPAAC): 7.7 × 10⁻⁴ s⁻¹ |
| Quantified Difference | Propargyl CuAAC is 4.5× faster than ADIBO SPAAC; 26× faster than DIBO SPAAC |
| Conditions | Poly(N-hydroxysuccinimide 4-vinylbenzoate) polymer brush scaffold; azide-functionalized dye; pseudo-first-order limited rate equation; ambient temperature |
Why This Matters
For researchers requiring rapid, high-yield surface conjugation or bioconjugation under copper-catalyzed conditions, the propargyl group provides a quantifiable kinetic advantage over alternative strain-promoted alkyne systems, enabling more efficient functionalization within shorter reaction timeframes.
- [1] Orski SV, Sheppard GR, Arumugam S, Arnold RM, Popik VV, Locklin J. Rate determination of azide click reactions onto alkyne polymer brush scaffolds: a comparison of conventional and catalyst-free cycloadditions for tunable surface modification. Langmuir. 2012;28(41):14693-14702. doi:10.1021/la3032418. PMID: 23009188. View Source
